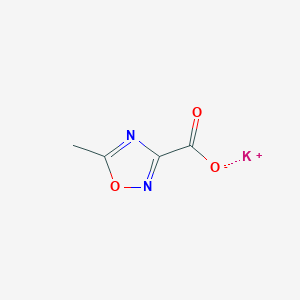![molecular formula C3H7ClF3NO2 B1489419 O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride CAS No. 1803586-81-3](/img/structure/B1489419.png)
O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride
Overview
Description
O-[2-(Trifluoromethoxy)ethyl]hydroxylamine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to an ethyl hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)ethanol with hydroxylamine hydrochloride under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The choice of production method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or amides.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethoxy-substituted compounds.
Biology: In biological research, this compound may be employed in the study of enzyme mechanisms and inhibition, as well as in the development of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials requiring trifluoromethoxy functionality.
Mechanism of Action
The mechanism by which O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
O-[2-(trifluoromethoxy)ethyl]amine hydrochloride
O-[2-(trifluoromethoxy)ethyl]methanol hydrochloride
O-[2-(trifluoromethoxy)ethyl]phenol hydrochloride
Uniqueness: O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. Its trifluoromethoxy group enhances its stability and reactivity, making it a valuable reagent in various applications.
Properties
IUPAC Name |
O-[2-(trifluoromethoxy)ethyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO2.ClH/c4-3(5,6)8-1-2-9-7;/h1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWRXGGIKBJPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


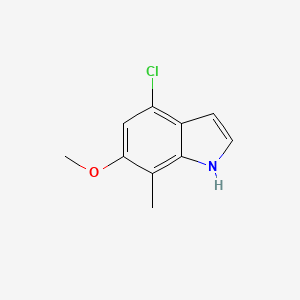

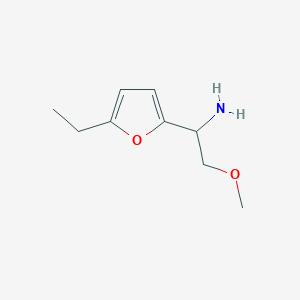
![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
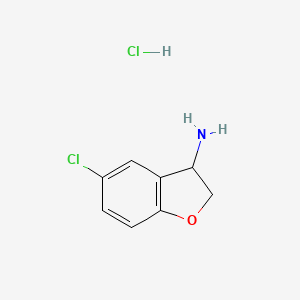

![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)

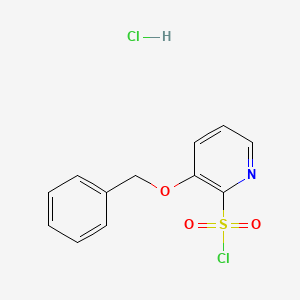
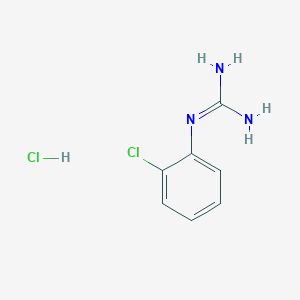
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
